molecular formula C5H10N4 B11923421 1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine

1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine

Cat. No.: B11923421
M. Wt: 126.16 g/mol
InChI Key: DWCRLOOUYKVCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by a triazole ring substituted with a methyl group and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with ethylamine under appropriate conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazole ring.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease processes. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

1-(1-methyl-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C5H10N4/c1-4(6)5-7-3-9(2)8-5/h3-4H,6H2,1-2H3

InChI Key

DWCRLOOUYKVCHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(C=N1)C)N

Origin of Product

United States

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